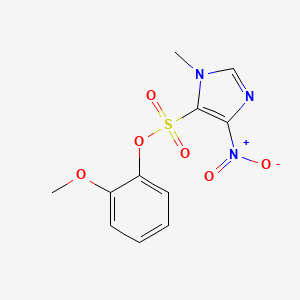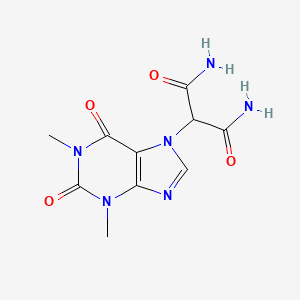
(R)-1,3-Dimethyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of ®-1,3-Dimethyl-1,4-diazepane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include:
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Scalability: Optimization of reaction parameters to scale up the production efficiently.
化学反応の分析
Types of Reactions: ®-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of ®-1,3-Dimethyl-1,4-diazepane.
Reduction: Regeneration of ®-1,3-Dimethyl-1,4-diazepane from its N-oxides.
Substitution: Various substituted diazepanes depending on the nucleophile used.
科学的研究の応用
®-1,3-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of ®-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
類似化合物との比較
1,4-Diazepane: Lacks the methyl groups present in ®-1,3-Dimethyl-1,4-diazepane.
1,3-Dimethylpiperazine: A six-membered ring analog with similar functional groups.
1,3-Dimethylimidazolidine: A five-membered ring analog with similar functional groups.
Uniqueness: ®-1,3-Dimethyl-1,4-diazepane is unique due to its seven-membered ring structure and the presence of two methyl groups at specific positions, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(3R)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
CPZHVHQMQBDZMW-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CN(CCCN1)C |
正規SMILES |
CC1CN(CCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


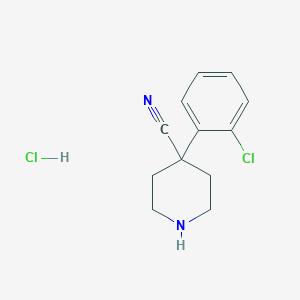
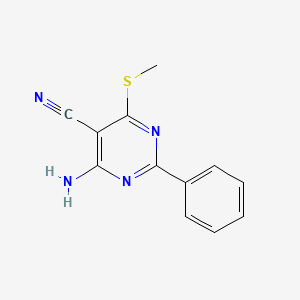
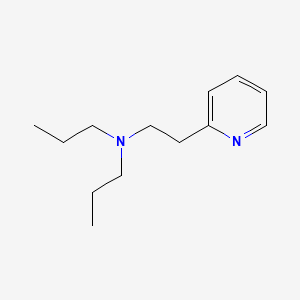

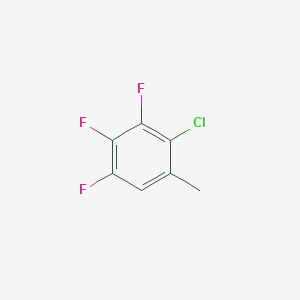
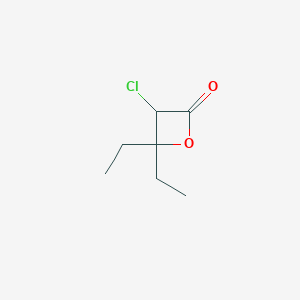

![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)




